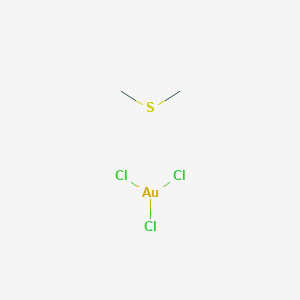

Dimethylsulfide gold chloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C2H6AuCl3S |

|---|---|

分子量 |

365.5 g/mol |

IUPAC名 |

methylsulfanylmethane;trichlorogold |

InChI |

InChI=1S/C2H6S.Au.3ClH/c1-3-2;;;;/h1-2H3;;3*1H/q;+3;;;/p-3 |

InChIキー |

ZVYKVZXVRBCBTL-UHFFFAOYSA-K |

正規SMILES |

CSC.Cl[Au](Cl)Cl |

製品の起源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Preparation of Chloro(dimethyl sulfide)gold(I) from Sodium Tetrachloroaurate(III)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of chloro(dimethyl sulfide)gold(I) (AuCl(SMe₂)), a valuable precursor in gold-based chemistry, starting from sodium tetrachloroaurate(III) dihydrate (Na[AuCl₄]·2H₂O). This document details the experimental protocol, underlying chemical principles, and quantitative data to ensure reproducible and efficient synthesis.

Introduction

Chloro(dimethyl sulfide)gold(I) is a stable, air-insensitive, and commercially available gold(I) complex that serves as a common entry point into gold chemistry. Its utility stems from the labile nature of the dimethyl sulfide (B99878) ligand, which can be readily displaced by a variety of other ligands, making it a versatile starting material for the synthesis of a wide range of gold(I) compounds, including those with applications in catalysis and medicinal chemistry. The preparation from sodium tetrachloroaurate(III) involves the reduction of the gold(III) center to gold(I) by dimethyl sulfide, which also acts as a coordinating ligand.

Reaction Scheme and Stoichiometry

The synthesis of chloro(dimethyl sulfide)gold(I) from sodium tetrachloroaurate(III) proceeds via the reduction of Au(III) to Au(I). Dimethyl sulfide (SMe₂) serves as both the reducing agent and the coordinating ligand. The overall balanced chemical equation, starting from the analogous chloroauric acid, is as follows.

HAuCl₄ + 2 SMe₂ + H₂O → AuCl(SMe₂) + 3 HCl + Me₂SO

When starting with sodium tetrachloroaurate (B171879), the stoichiometry is analogous.

Table 1: Reactant Properties and Molar Equivalents

| Compound | Formula | Molar Mass ( g/mol ) | Molar Equivalents |

| Sodium Tetrachloroaurate(III) Dihydrate | Na[AuCl₄]·2H₂O | 397.79 | 1.0 |

| Dimethyl Sulfide | (CH₃)₂S | 62.13 | > 2.0 |

| Ethanol (B145695) | C₂H₅OH | 46.07 | Solvent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Washing Solvent |

Experimental Protocol

This protocol is adapted from established procedures for the reduction of gold(III) salts with dimethyl sulfide.

3.1. Materials and Equipment

-

Sodium tetrachloroaurate(III) dihydrate (Na[AuCl₄]·2H₂O)

-

Dimethyl sulfide ((CH₃)₂S)

-

Anhydrous Ethanol (200 proof)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Schlenk line or nitrogen/argon inlet for inert atmosphere (recommended)

-

Büchner funnel and filter paper

-

Vacuum flask

3.2. Procedure

-

Dissolution of the Gold Salt: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve sodium tetrachloroaurate(III) dihydrate (1.0 eq) in anhydrous ethanol. The solution should be stirred until all the solid has dissolved, resulting in a yellow solution.

-

Cooling: Place the flask in an ice bath and allow the solution to cool to 0 °C with continuous stirring.

-

Addition of Dimethyl Sulfide: While maintaining the temperature at 0 °C, slowly add an excess of dimethyl sulfide (> 2.0 eq) dropwise to the stirred solution. A color change and the formation of a precipitate should be observed.

-

Reaction: Allow the reaction mixture to stir at 0 °C for a specified period, typically 1-2 hours, to ensure complete reduction and precipitation of the product.

-

Isolation of the Product: Isolate the white to off-white solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid sequentially with cold ethanol and then with diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified chloro(dimethyl sulfide)gold(I) under vacuum to obtain a fine, white powder.

Table 2: Summary of Experimental Conditions

| Parameter | Value/Condition |

| Starting Material | Sodium Tetrachloroaurate(III) Dihydrate |

| Reducing Agent/Ligand | Dimethyl Sulfide |

| Solvent | Anhydrous Ethanol |

| Reaction Temperature | 0 °C |

| Reaction Time | 1-2 hours |

| Product Appearance | White to off-white solid |

| Purification Method | Filtration and washing |

Signaling Pathway and Experimental Workflow

4.1. Reaction Mechanism

The synthesis involves a redox reaction where the gold(III) in the tetrachloroaurate anion is reduced to gold(I). Dimethyl sulfide acts as the reducing agent and is itself oxidized to dimethyl sulfoxide (B87167) (DMSO). The resulting gold(I) chloride is then stabilized by coordination with another molecule of dimethyl sulfide.

Caption: Reaction mechanism for the synthesis of AuCl(SMe₂).

4.2. Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of chloro(dimethyl sulfide)gold(I).

Caption: Experimental workflow for AuCl(SMe₂) synthesis.

Safety and Handling

-

Sodium tetrachloroaurate(III) is harmful if swallowed and causes skin and eye irritation.

-

Dimethyl sulfide is a flammable liquid with an unpleasant odor. It is harmful if swallowed and causes skin and eye irritation.

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

Conclusion

The preparation of chloro(dimethyl sulfide)gold(I) from sodium tetrachloroaurate(III) is a straightforward and efficient method for accessing a key precursor in gold chemistry. By following the detailed protocol and understanding the underlying chemical principles outlined in this guide, researchers can reliably synthesize this versatile compound for a multitude of applications in research and development.

An In-depth Technical Guide to Dimethylsulfide Gold(I) Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of chloro(dimethylsulfide)gold(I), a key precursor in gold-based chemistry. Detailed experimental protocols for its synthesis and characterization, including X-ray crystallography and NMR spectroscopy, are presented. All quantitative data is summarized in structured tables for ease of reference. Furthermore, this guide includes visual representations of the compound's structure and a typical synthesis workflow using the Graphviz DOT language, adhering to specified formatting guidelines for clarity and accessibility.

Introduction

Chloro(dimethylsulfide)gold(I), with the chemical formula C₂H₆AuClS, is a coordination complex widely utilized as a starting material in the synthesis of various gold(I) compounds.[1] Its utility stems from the labile nature of the dimethyl sulfide (B99878) ligand, which is readily displaced by other ligands, making it a versatile entry point into gold chemistry.[1] This white, crystalline solid is an important reagent for the development of gold-based catalysts and potential therapeutic agents.[2] This document serves as a technical resource for researchers, providing detailed information on its chemical formula, structure, and synthesis.

Chemical Formula and Structure

The chemical formula for chloro(dimethylsulfide)gold(I) is C₂H₆AuClS .[1] The compound consists of a central gold(I) atom linearly coordinated to a chloride ion and a dimethyl sulfide molecule.[3]

Molecular Structure

The molecular structure of chloro(dimethylsulfide)gold(I) has been determined by single-crystal X-ray diffraction.[3] The gold(I) center adopts a nearly linear geometry, which is characteristic of two-coordinate d¹⁰ metal complexes. The key structural parameters are detailed in the tables below.

Crystal Structure

The crystallographic data for chloro(dimethylsulfide)gold(I) has been reported by P.G. Jones and J. Lautner.[3] The compound crystallizes in the monoclinic space group P2₁/c.[3]

Data Presentation

General Properties

| Property | Value | Reference |

| Chemical Formula | C₂H₆AuClS | [1] |

| Molecular Weight | 294.55 g/mol | [4] |

| CAS Number | 29892-37-3 | [4] |

| Appearance | White to light yellow crystalline powder | [5] |

| Melting Point | 160 °C (decomposes) | [5] |

| Storage Temperature | 0-10 °C, protect from light | [5] |

Crystallographic Data

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [3] |

| Space Group | P2₁/c | [3] |

| a | 6.031(1) Å | [3] |

| b | 14.825(3) Å | [3] |

| c | 6.417(3) Å | [3] |

| β | 95.67(2)° | [3] |

| V | 571.0(3) ų | [3] |

| Z | 4 | [3] |

Key Bond Distances and Angles

| Bond/Angle | Value | Reference |

| Au-S Bond Distance | 2.271(2) Å | [1][3] |

| Au-Cl Bond Distance | 2.288(2) Å | [3] |

| S-Au-Cl Bond Angle | 176.9(1)° | [1][3] |

NMR Spectroscopic Data (CDCl₃)

| Nucleus | Chemical Shift (δ) in ppm |

| ¹H NMR | ~2.7 |

| ¹³C NMR | ~25.0 |

Note: Exact chemical shifts can vary slightly depending on the specific experimental conditions and solvent purity.

Experimental Protocols

Synthesis of Chloro(dimethylsulfide)gold(I)

This protocol is adapted from the synthesis of the deuterated analogue.[6]

Reaction: HAuCl₄ + 2 (CH₃)₂S + H₂O → (CH₃)₂SAuCl + 3 HCl + (CH₃)₂SO

Materials:

-

Chloroauric acid (HAuCl₄·xH₂O)

-

Dimethyl sulfide ((CH₃)₂S)

-

Absolute ethanol (B145695)

-

6% Sulfurous acid (H₂SO₃)

-

Chloroform (B151607) (for recrystallization)

Procedure:

-

Dissolve chloroauric acid hydrate (B1144303) (e.g., 0.20 g, ~0.5 mmol) in absolute ethanol (5 mL).

-

To this solution, add dimethyl sulfide (e.g., 0.2 mL).

-

Immediately follow with the addition of 6% sulfurous acid (0.6 mL).

-

Stir the solution until it decolorizes and a shiny white precipitate forms.

-

Collect the precipitate by filtration.

-

Recrystallize the crude product from chloroform to yield pure chloro(dimethylsulfide)gold(I).[6]

-

Dry the purified product in vacuo.

Purification by Recrystallization

General Principle: Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a given solvent at different temperatures.[7]

Procedure for Chloro(dimethylsulfide)gold(I):

-

Dissolve the impure solid in a minimal amount of hot chloroform.

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals.

-

Further cooling in an ice bath can maximize the yield of the crystals.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry.[8]

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline solid.

General Workflow:

-

Crystal Growth: Obtain single crystals of chloro(dimethylsulfide)gold(I) suitable for X-ray diffraction, typically through slow evaporation of a solvent or by slow cooling of a saturated solution.

-

Data Collection: Mount a selected crystal on a goniometer in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[3]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined using computational methods, and the structural model is refined to best fit the experimental data.[3]

Visualizations

Caption: Molecular structure of chloro(dimethylsulfide)gold(I).

Caption: A typical workflow for the synthesis and purification.

References

- 1. Chloro(dimethyl sulfide)gold(I) - Wikipedia [en.wikipedia.org]

- 2. Chloro(dimethylsulfide)gold(I) (Dimethylsulfide)gold(I) chloride [sigmaaldrich.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. strem.com [strem.com]

- 5. lookchem.com [lookchem.com]

- 6. 2024.sci-hub.st [2024.sci-hub.st]

- 7. mt.com [mt.com]

- 8. m.youtube.com [m.youtube.com]

Physical and chemical properties of Chloro(dimethyl sulfide)gold(I)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Chloro(dimethyl sulfide)gold(I), a pivotal starting material in gold chemistry. This document consolidates essential data, outlines detailed experimental protocols, and visualizes key processes to support its application in research and development, particularly in the realm of drug discovery.

Core Physical and Chemical Properties

Chloro(dimethyl sulfide)gold(I), with the chemical formula C₂H₆AuClS, is a white to light yellow, crystalline solid.[1][2][3][4] It is recognized for its relative stability under ambient conditions, although it is sensitive to heat, light, and air, which can lead to decomposition into elemental gold.[1][2] This compound serves as a common and versatile precursor for the synthesis of a wide array of gold(I) complexes.[1][5]

Quantitative Data Summary

The fundamental physical and chemical properties of Chloro(dimethyl sulfide)gold(I) are summarized in the tables below for easy reference and comparison.

| Identifier | Value | Reference |

| CAS Number | 29892-37-3 | [1] |

| Molecular Formula | C₂H₆AuClS | [1] |

| Molar Mass | 294.55 g·mol⁻¹ | [1] |

| PubChem CID | 6100873 | [1] |

| ECHA InfoCard | 100.156.209 | [1] |

Table 1: Compound Identifiers

| Property | Value | Reference |

| Appearance | White to light yellow powder/crystal | [2][3][4][6] |

| Melting Point | 160 °C (with decomposition) | [2][3][6] |

| Solubility | Soluble in dichloromethane (B109758) | [5] |

| Purity | Typically ≥ 97.0% | [2][4][6] |

| Storage Conditions | Store at 2 - 8 °C | [6] |

Table 2: Physical Properties

| Parameter | Value | Reference |

| Geometry | Nearly Linear (176.9°) | [1] |

| Au-S Bond Distance | 2.271(2) Å | [1] |

Table 3: Structural Parameters

| Spectroscopic Data | Details | Reference |

| ¹H-NMR (CDCl₃) | Spectrum available | [7] |

| ¹³C-NMR (CDCl₃) | Spectrum available | [7] |

Table 4: Spectroscopic Data

Synthesis and Reactivity

Chloro(dimethyl sulfide)gold(I) is commercially available but can also be synthesized through several established methods. Its reactivity is dominated by the facile displacement of the dimethyl sulfide (B99878) ligand, making it an excellent precursor for a variety of gold(I) compounds.

Synthesis Protocols

Method 1: From Chloroauric Acid

A common laboratory preparation involves the reaction of chloroauric acid (HAuCl₄) with dimethyl sulfide.[1][5]

-

Reactants : Chloroauric acid (HAuCl₄), dimethyl sulfide (SMe₂), water.

-

Equation : HAuCl₄ + 2 SMe₂ + H₂O → (CH₃)₂SAuCl + 3 HCl + OSMe₂[1][5]

-

Procedure : Gold is first dissolved in aqua regia to form chloroauric acid. Dimethyl sulfide is then added to this solution. The product, Chloro(dimethyl sulfide)gold(I), precipitates and can be isolated.[1]

Method 2: From Elemental Gold

A more direct synthesis starts from elemental gold.

-

Reactants : Gold (Au), Dimethyl sulfoxide (B87167) (DMSO), concentrated Hydrochloric acid (HCl).

-

Procedure : Elemental gold is treated with a mixture of DMSO and concentrated HCl (1:2 ratio). In this reaction, DMSO acts as both an oxidant and a source of the dimethyl sulfide ligand.[1]

Key Chemical Reactions

The primary utility of Chloro(dimethyl sulfide)gold(I) in synthetic chemistry stems from its role as a precursor. The dimethyl sulfide ligand is volatile and easily displaced by other ligands (L), such as phosphines and N-heterocyclic carbenes (NHCs).[1]

-

Ligand Exchange Reaction : (CH₃)₂SAuCl + L → LAuCl + (CH₃)₂S[1]

This reactivity is fundamental to the synthesis of numerous gold(I) catalysts and therapeutic agents.[6] For instance, it is used to prepare gold(I)-NHC complexes which have applications in catalysis and have been investigated for their anticancer properties.

Applications in Research and Drug Development

Chloro(dimethyl sulfide)gold(I) is a cornerstone reagent with diverse applications in organic synthesis, materials science, and medicinal chemistry.

Catalysis

It serves as a precursor to catalytically active gold(I) species for various organic transformations, including intermolecular [2+2] cycloaddition reactions.[5][8] These catalytic systems often operate under mild conditions, offering high selectivity and yields.[6]

Experimental Protocol: Synthesis of a Gold(I) Catalyst for [2+2] Cycloaddition

This protocol describes the synthesis of a gold(I)-phosphine complex from Chloro(dimethyl sulfide)gold(I), which can then be used to generate a cationic gold(I) catalyst.

-

Step 1: Formation of the Gold(I) Chloride Complex :

-

In a round-bottomed flask open to air, charge di-tert-butyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine and Chloro(dimethyl sulfide)gold(I) (1:1 molar ratio).[8]

-

Add dichloromethane as the solvent.[8]

-

Stir the resulting colorless solution at room temperature for 1 hour.[8]

-

Remove the volatiles by rotary evaporation to afford the gold(I) chloride phosphine complex as a white solid.[8]

-

-

Step 2: Generation of the Cationic Gold(I) Catalyst :

-

The synthesized gold(I) chloride complex is dissolved in dichloromethane.

-

Acetonitrile is added, followed by a silver salt (e.g., AgSbF₆ or similar non-coordinating anion source) to abstract the chloride ligand.

-

The resulting cationic gold(I) complex is the active catalyst for cycloaddition reactions.[8]

-

Nanotechnology and Materials Science

This compound is employed in the synthesis of gold nanoparticles, which have unique electronic and optical properties valuable in electronics, sensors, and drug delivery systems.[6] It is also used in developing advanced materials like conductive polymers.[6]

Medicinal Chemistry and Drug Development

Chloro(dimethyl sulfide)gold(I) is a valuable precursor for synthesizing novel gold-containing therapeutic agents.[6] Gold(I) complexes, particularly those with N-heterocyclic carbene ligands derived from this precursor, have shown potential as anticancer agents. The unique coordination chemistry of gold allows for the design of compounds that can target specific biological pathways.[6] While many chlorinated compounds are FDA-approved drugs, the development of gold-based therapeutics is an active area of research.[9]

Safety and Handling

Chloro(dimethyl sulfide)gold(I) is associated with several hazards and requires careful handling in a laboratory setting.

-

GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]

-

Precautionary Statements : P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]

It is stable under standard ambient conditions but should be protected from light, heat, and air to prevent decomposition.[2][10] It is incompatible with strong oxidizing agents.[10] Always consult the Safety Data Sheet (SDS) before use.[10]

References

- 1. Chloro(dimethyl sulfide)gold(I) - Wikipedia [en.wikipedia.org]

- 2. labproinc.com [labproinc.com]

- 3. Chloro(dimethylsulfide)gold(I) | 29892-37-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Chloro(dimethylsulfide)gold(I) | CymitQuimica [cymitquimica.com]

- 5. Buy Chloro(dimethylsulfide)gold(I) | 29892-37-3 [smolecule.com]

- 6. chemimpex.com [chemimpex.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Molecular Geometry of Chloro(dimethyl sulfide)gold(I)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloro(dimethyl sulfide)gold(I), with the chemical formula AuCl(SMe₂), is a pivotal and commercially available precursor in the field of gold chemistry.[1] Its utility stems from the labile nature of the dimethyl sulfide (B99878) ligand, which is readily displaced, providing a versatile entry point for the synthesis of a wide array of gold(I) complexes, including those with applications in catalysis and medicine. This document provides a concise technical overview of the molecular geometry and structural parameters of AuCl(SMe₂), supported by crystallographic data. Detailed experimental protocols for its synthesis and structural characterization are also presented to aid in its application and further research.

Molecular Structure and Geometry

The AuCl(SMe₂) complex is a coordination compound featuring a central gold(I) atom.[1] As is characteristic of many gold(I) complexes, the central gold atom in AuCl(SMe₂) adopts a two-coordinate, linear geometry.[1][2] The gold center is bonded to a chloride ion (Cl⁻) and a neutral dimethyl sulfide molecule ((CH₃)₂S), which acts as a ligand.

The geometry around the gold atom is nearly perfectly linear.[1] This linearity is a consequence of the d¹⁰ electron configuration of Au(I), which favors linear coordination to minimize ligand-ligand repulsion. The dimethyl sulfide ligand coordinates to the gold atom through its sulfur atom.

Quantitative Structural Data

The precise molecular dimensions of AuCl(SMe₂) have been determined by single-crystal X-ray diffraction.[2] The key structural parameters are summarized in the table below. These values are critical for computational modeling and for understanding the steric and electronic properties of the complex.

| Parameter | Value | Description |

| Bond Lengths | ||

| Au-S | 2.271(2) Å | The distance between the gold and sulfur atoms.[1] |

| Au-Cl | Not specified in results | The distance between the gold and chlorine atoms. |

| Bond Angles | ||

| S-Au-Cl | 176.9° | The angle formed by the sulfur, gold, and chlorine atoms, demonstrating the near-linear geometry.[1] |

Note: The value for the Au-Cl bond length was not explicitly available in the provided search results. Researchers should refer to the primary crystallographic data for this information.

Experimental Protocols

The following sections detail the methodologies for the synthesis and structural analysis of the AuCl(SMe₂) complex.

3.1 Synthesis of Chloro(dimethyl sulfide)gold(I)

Several methods for the preparation of AuCl(SMe₂) have been reported.[1]

-

Method 1: From Chloroauric Acid

-

Gold Dissolution: Dissolve elemental gold in aqua regia to form chloroauric acid (HAuCl₄).

-

Ligand Addition: To the chloroauric acid solution, add dimethyl sulfide (SMe₂).

-

Reaction: The reaction proceeds according to the approximate equation: HAuCl₄ + 2 SMe₂ + H₂O → Me₂SAuCl + 3 HCl + OSMe₂.[1]

-

Isolation: The product, AuCl(SMe₂), precipitates as a white solid which can be isolated by filtration.

-

-

Method 2: From Elemental Gold and DMSO/HCl

-

Reaction Mixture: Prepare a mixture of elemental gold in dimethyl sulfoxide (B87167) (DMSO) and concentrated hydrochloric acid (HCl) in a 1:2 ratio.[1]

-

Reaction Conditions: In this reaction, DMSO acts as the oxidant, and the in situ formed dimethyl sulfide serves as the ligand.[1]

-

Product Formation: The desired product, Me₂SAuCl, is formed alongside the side product HAuCl₄·2DMSO.[1]

-

Purification: Purification is required to separate the product from the side product and unreacted starting materials.

-

3.2 Structural Characterization by X-ray Crystallography

Determining the precise molecular geometry requires single-crystal X-ray diffraction.[3][4] The general workflow is as follows:

-

Crystal Growth: High-quality single crystals of AuCl(SMe₂) are required. This is typically the most challenging step and is achieved by slowly cooling a supersaturated solution of the complex.[3][4] A suitable solvent system must be empirically determined to yield crystals of adequate size (typically >0.1 mm) and quality.[3]

-

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.[4] For air- or moisture-sensitive samples, this is done under an inert atmosphere. The crystal is often flash-cooled in a stream of liquid nitrogen to minimize radiation damage during data collection.[4]

-

Data Collection: The mounted crystal is placed in a monochromatic X-ray beam.[3] As the crystal is rotated, a diffraction pattern consisting of a series of reflections is produced.[3][5] The intensities and positions of these reflections are recorded by a detector, such as a CCD or pixel detector.[3]

-

Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption and crystal decay. This step yields a unique file containing the crystallographic data.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure. Computational methods are employed to determine the positions of the atoms within the crystal's unit cell, generating an initial electron density map.[3] This initial model is then refined against the experimental data to improve the fit and determine the final atomic coordinates, bond lengths, and angles with high precision.[3]

Visualizations

Molecular Structure Diagram

The following diagram illustrates the linear coordination geometry of the AuCl(SMe₂) complex.

Caption: Molecular structure of AuCl(SMe₂), highlighting the linear S-Au-Cl bond.

Experimental Workflow for Structural Determination

This diagram outlines the key stages involved in the synthesis and crystallographic analysis of the AuCl(SMe₂) complex.

Caption: General workflow for the synthesis and structural elucidation of AuCl(SMe₂).

References

Au-S bond distance in Dimethylsulfide gold chloride

An In-depth Technical Guide on the Au-S Bond Distance in Dimethylsulfide Gold(I) Chloride

Introduction

Dimethylsulfide gold(I) chloride, with the chemical formula (CH₃)₂SAuCl, is a key coordination complex and a common precursor in gold chemistry.[1][2][3] Its linear geometry and the nature of the gold-sulfur bond are of significant interest for understanding its reactivity and application in the synthesis of other gold compounds. This technical guide provides a detailed analysis of the Au-S bond distance in this complex, supported by experimental and computational data.

Molecular Structure and Bond Parameters

The molecular structure of dimethylsulfide gold(I) chloride is characterized by a nearly linear arrangement around the central gold(I) atom.[1][4] The gold center is covalently bonded to one sulfur atom from the dimethyl sulfide (B99878) ligand and one chlorine atom.

Quantitative Data Summary

The precise structural parameters of dimethylsulfide gold(I) chloride have been determined through high-resolution X-ray crystallographic studies.[4] The key bond distance and angle are summarized in the table below.

| Parameter | Experimental Value | Computational Value (DFT) |

| Au-S Bond Distance | 2.271(2) Å | ~2.26-2.29 Å |

| Cl-Au-S Bond Angle | 176.63(2)° - 176.9° | ~176.63° |

Note: The numbers in parentheses represent the standard uncertainty in the last digit of the experimental value. Computational values are typical ranges reported in the literature.

The experimentally determined Au-S bond distance of 2.271(2) Å is indicative of a strong covalent interaction between the gold(I) center and the sulfur atom of the dimethyl sulfide ligand.[1][4] This value is comparable to other reported gold(I)-sulfur bond lengths in similar complexes.[1][4]

Experimental Determination of the Au-S Bond Distance

The primary experimental technique for the precise determination of the Au-S bond distance in dimethylsulfide gold(I) chloride is single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of (CH₃)₂SAuCl are grown. This can be achieved through slow evaporation of a saturated solution of the compound in a suitable organic solvent, such as dichloromethane.

-

Data Collection: A suitable single crystal is mounted on a goniometer. High-resolution diffraction data are collected using a synchrotron X-ray source, such as the SPring-8 facility (beamline BL02B1), to obtain highly precise structural parameters.[4] The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve the quality of the diffraction data.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure of dimethylsulfide gold(I) chloride has been identified as monoclinic with the space group P2₁/c.[4] The structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F². This refinement process yields the final atomic coordinates, and from these, the precise bond lengths and angles are calculated.

Computational Analysis of the Au-S Bond

Density Functional Theory (DFT) calculations have been employed to model the geometry of dimethylsulfide gold(I) chloride and have shown excellent agreement with experimental data.[4] These computational studies typically predict Au-S bond lengths within 0.01-0.02 Å of the experimentally determined value.[4] The calculated Cl-Au-S bond angle also closely matches the experimental value, confirming the accuracy of the computational models for this system.[4]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of the Au-S bond distance in dimethylsulfide gold(I) chloride.

Caption: Workflow for determining the Au-S bond distance.

Signaling Pathway and Logical Relationship Visualization

The logical relationship for the characterization of the Au-S bond in dimethylsulfide gold(I) chloride can be visualized as follows, integrating both experimental and computational approaches.

Caption: Experimental and computational validation of the Au-S bond.

References

An In-depth Technical Guide to the Thermal Decomposition of Dimethyl Sulfide Gold(I) Chloride for Elemental Gold Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of dimethyl sulfide (B99878) gold(I) chloride ((CH₃)₂SAuCl), a versatile precursor for the synthesis of elemental gold in various forms, including nanoparticles and thin films. While detailed quantitative data for this specific compound is limited in publicly available literature, this document consolidates the existing information and supplements it with data from analogous gold precursors to provide a thorough understanding of the process.

Introduction to Dimethyl Sulfide Gold(I) Chloride

Chloro(dimethyl sulfide)gold(I) is a white, solid coordination complex that is commercially available.[1][2] It is a common and convenient entry point into gold chemistry due to its relative stability in air and the ease with which the dimethyl sulfide ligand can be displaced.[1] The molecule exhibits a nearly linear geometry around the central gold atom, a typical feature for many gold(I) complexes.[1] Upon exposure to heat, light, or air, the compound undergoes decomposition to yield elemental gold.[1]

Key Properties:

| Property | Value | Reference |

| Chemical Formula | C₂H₆AuClS | [1] |

| Molar Mass | 294.55 g·mol⁻¹ | [1] |

| Melting Point | 160°C (with decomposition) | [3] |

| Appearance | White to off-white solid | [2] |

| Sensitivity | Light-sensitive, store cold | [3] |

The Thermal Decomposition Process

The thermal decomposition of (CH₃)₂SAuCl is a process where heat is applied to the solid precursor to break the chemical bonds, leading to the formation of elemental gold and volatile byproducts. The simplicity of this method, which can be performed in the solid state or in the gas phase for chemical vapor deposition (CVD), makes it an attractive route for producing pure gold materials.

Decomposition Pathway

Caption: Proposed thermal decomposition pathway of (CH₃)₂SAuCl.

This proposed pathway is supported by the known thermal behavior of other gold(I) and gold(III) chlorides, which often decompose through intermediate chloride species.[4]

Quantitative Thermal Analysis

Detailed thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for (CH₃)₂SAuCl are not widely published. However, the reported melting point of 160°C with decomposition provides a critical temperature for initiating the process.[3] For comparison, studies on other gold precursors provide insight into the expected temperature ranges:

| Gold Precursor | Decomposition Temperature Range (°C) | Application | Reference |

| [O(Au(PPh₃))₃][BF₄] | 130 | Nanoparticle Synthesis (in polymer) | [5] |

| Au(I)-thiolates | ~150-166 | Nanoparticle Synthesis | [6] |

| HAuCl₄ | 260 - 500 | Nanoparticle Synthesis (spray pyrolysis) | [7] |

| Gold(III) dithiocarbamates | Not specified, but studied by TGA | Microstructure Formation | [8] |

| New Gold(I) amidinate | 44 - 277 | Potential CVD/FEBID | [9] |

Based on this analogous data, the thermal decomposition of (CH₃)₂SAuCl likely occurs in a temperature range of approximately 130°C to 300°C, depending on the desired outcome (nanoparticles or thin film) and experimental conditions such as pressure and atmosphere.

Experimental Protocols

Detailed experimental protocols for the thermal decomposition of (CH₃)₂SAuCl are scarce. However, by adapting procedures from similar gold precursors, the following methodologies can be proposed.

Synthesis of Gold Nanoparticles in a Solid Matrix

This method is adapted from the solid-state decomposition of other organometallic gold precursors.[5]

Objective: To synthesize gold nanoparticles embedded in a polymer matrix.

Materials:

-

Dimethyl sulfide gold(I) chloride ((CH₃)₂SAuCl)

-

Poly(methyl methacrylate) (PMMA) or other suitable polymer

-

Toluene (B28343) or other suitable solvent

-

Substrate (e.g., glass slide, silicon wafer)

Protocol:

-

Prepare a solution of PMMA in toluene (e.g., 4% w/v).

-

Dissolve a specific amount of (CH₃)₂SAuCl in the PMMA solution to achieve the desired precursor concentration (e.g., 0.5 - 10 wt.% with respect to the polymer).

-

Cast the solution onto a clean substrate and allow the solvent to evaporate slowly to form a thin polymer film containing the dispersed gold precursor.

-

Place the substrate with the film in an oven or on a hot plate in an inert atmosphere (e.g., nitrogen or argon).

-

Heat the film to a temperature at or above the decomposition temperature of the precursor (e.g., starting at 160°C). The film should change color (e.g., to red or purple) as gold nanoparticles are formed.

-

Hold at the desired temperature for a specific duration to control nanoparticle growth.

-

Cool the substrate to room temperature.

-

Characterize the resulting gold nanoparticles within the polymer film using techniques such as UV-Vis spectroscopy (for surface plasmon resonance), transmission electron microscopy (TEM) for size and morphology, and X-ray diffraction (XRD) for crystallinity.

Caption: Workflow for gold nanoparticle synthesis via solid-state thermal decomposition.

Chemical Vapor Deposition (CVD) of Gold Thin Films

This protocol is a generalized procedure based on the use of other volatile gold precursors for CVD.

Objective: To deposit a thin film of elemental gold onto a substrate.

Materials:

-

Dimethyl sulfide gold(I) chloride ((CH₃)₂SAuCl)

-

CVD reactor with a precursor delivery system (e.g., a bubbler or liquid injection system), a heated substrate holder, and vacuum capabilities.

-

Inert carrier gas (e.g., argon or nitrogen).

-

Substrates (e.g., silicon wafers with a diffusion barrier like TiN or TaN).

Experimental Parameters for CVD of Gold Films (from analogous precursors):

| Parameter | Typical Range |

| Substrate Temperature | 150 - 350 °C |

| Reactor Pressure | 0.1 - 10 Torr |

| Precursor Temperature | Sufficient to achieve adequate vapor pressure (e.g., 80-120°C) |

| Carrier Gas Flow Rate | 10 - 100 sccm |

Protocol:

-

Load the cleaned substrate into the CVD reactor chamber.

-

Load (CH₃)₂SAuCl into the precursor delivery system.

-

Evacuate the reactor to a base pressure.

-

Heat the substrate to the desired deposition temperature (e.g., 200-300°C).

-

Gently heat the precursor to generate a sufficient vapor pressure.

-

Introduce the inert carrier gas through the precursor delivery system to transport the precursor vapor into the reaction chamber.

-

The precursor adsorbs onto the heated substrate and decomposes, forming a gold film.

-

After the desired deposition time, stop the precursor and carrier gas flow.

-

Cool down the reactor and substrate under an inert atmosphere.

-

Unload the coated substrate.

-

Characterize the gold film for its purity (X-ray photoelectron spectroscopy - XPS), crystallinity (XRD), morphology (scanning electron microscopy - SEM), and electrical resistivity (four-point probe).

Caption: General workflow for Chemical Vapor Deposition of gold films.

Characterization of the Resulting Elemental Gold

The properties of the elemental gold produced from the thermal decomposition of (CH₃)₂SAuCl will depend on the experimental conditions.

For Gold Nanoparticles:

-

Size and Morphology: Transmission Electron Microscopy (TEM) is the primary technique for visualizing the size, shape, and dispersion of the nanoparticles.

-

Optical Properties: UV-Visible spectroscopy is used to identify the characteristic surface plasmon resonance (SPR) peak of gold nanoparticles, the position and shape of which are dependent on particle size and shape.

-

Crystallinity: X-ray Diffraction (XRD) can be used to confirm the crystalline structure of the gold nanoparticles.

For Gold Thin Films:

-

Purity and Composition: X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) are used to determine the elemental composition of the film and to detect any impurities (e.g., carbon, sulfur, chlorine).

-

Morphology and Thickness: Scanning Electron Microscopy (SEM) provides information on the surface morphology and grain structure of the film. Cross-sectional SEM can be used to measure the film thickness.

-

Crystallinity and Orientation: X-ray Diffraction (XRD) is used to determine the crystal structure and preferred orientation of the gold film.

-

Electrical Resistivity: The four-point probe technique is the standard method for measuring the sheet resistance, from which the electrical resistivity of the film can be calculated.

Conclusion

The thermal decomposition of dimethyl sulfide gold(I) chloride is a promising and straightforward method for producing elemental gold. While specific quantitative data and detailed protocols for this precursor are not extensively documented, by drawing parallels with analogous gold compounds, it is possible to establish a viable experimental framework. The decomposition temperature is expected to be in the range of 130-300°C. For the synthesis of gold nanoparticles, a solid-state decomposition within a polymer matrix is a feasible approach. For thin films, chemical vapor deposition can be employed. Careful control of experimental parameters such as temperature, time, and atmosphere is crucial for tailoring the properties of the final gold material for applications in catalysis, electronics, and drug delivery systems. Further research is warranted to fully elucidate the decomposition mechanism and to optimize the process for specific applications.

References

- 1. Chloro(dimethyl sulfide)gold(I) - Wikipedia [en.wikipedia.org]

- 2. strem.com [strem.com]

- 3. researchgate.net [researchgate.net]

- 4. Gold Chloride - 911Metallurgist [911metallurgist.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. EP1272464A1 - Gold nanoparticles - Google Patents [patents.google.com]

- 8. scilit.com [scilit.com]

- 9. mdpi.com [mdpi.com]

Chloro(dimethyl sulfide)gold(I): A Technical Guide to Light and Air Sensitivity for Researchers and Drug Development Professionals

Abstract: Chloro(dimethyl sulfide)gold(I), a pivotal precursor in gold chemistry, is widely utilized in the synthesis of novel therapeutic agents and advanced materials. However, its inherent sensitivity to environmental factors such as light and air presents significant challenges in its handling, storage, and application. This technical guide provides an in-depth analysis of the stability of Chloro(dimethyl sulfide)gold(I), consolidating available data and presenting detailed experimental protocols for its assessment. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of their work with this versatile gold(I) complex.

Introduction

Chloro(dimethyl sulfide)gold(I) (AuCl(SMe₂)) is a coordination complex that serves as a common entry point into gold chemistry due to the labile nature of its dimethyl sulfide (B99878) ligand, which is readily displaced by other ligands.[1] This property makes it an invaluable precursor for the synthesis of a wide array of gold(I) compounds, including those with applications in catalysis and medicinal chemistry. Despite its utility, the compound is known to be sensitive to light, air, and heat, which can lead to its decomposition and the formation of elemental gold.[1] Understanding and mitigating these sensitivities are critical for its effective use in research and development. This guide outlines the known stability characteristics of Chloro(dimethyl sulfide)gold(I), provides recommended handling and storage procedures, and details experimental methodologies for the systematic evaluation of its stability.

Physicochemical Properties and Stability Profile

Chloro(dimethyl sulfide)gold(I) is a white to off-white solid that is commercially available.[2][3] It is characterized by a linear geometry around the central gold atom, a common feature for many gold(I) complexes.[1] The stability of the compound is a key consideration for its practical application.

Qualitative Stability Assessment

Multiple sources indicate that Chloro(dimethyl sulfide)gold(I) is sensitive to environmental conditions. A summary of its known sensitivities is presented in Table 1.

| Sensitivity | Observation | Recommended Precautions | Source |

| Light | Decomposes upon exposure to light. | Store in a light-proof container. Avoid exposure to direct sunlight. | [1][2][3] |

| Air | Potentially sensitive to air, leading to decomposition. | Handle under an inert atmosphere (e.g., nitrogen or argon). Store in a tightly sealed container. | [1][3] |

| Heat | Decomposes upon heating. | Store in a cool environment. Avoid exposure to high temperatures. | [1][3] |

The primary decomposition product upon exposure to light, air, or heat is elemental gold.[1] This degradation not only results in a loss of the desired starting material but can also introduce impurities that may interfere with subsequent reactions or applications.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of Chloro(dimethyl sulfide)gold(I), a systematic approach is required. The following protocols are based on established guidelines for photostability testing of new chemical entities and methodologies reported for other organometallic complexes.

Photostability Testing

This protocol is adapted from the ICH Q1B guidelines for the photostability testing of new drug substances.[4][5][6]

Objective: To evaluate the intrinsic photostability of Chloro(dimethyl sulfide)gold(I) upon exposure to a standardized light source.

Materials:

-

Chloro(dimethyl sulfide)gold(I)

-

Chemically inert and transparent containers (e.g., quartz cuvettes or vials)

-

Dark control containers (wrapped in aluminum foil)

-

A calibrated light source capable of emitting both cool white fluorescent and near-ultraviolet light (as specified in ICH Q1B)

-

Spectrophotometer (UV-Vis)

-

High-Performance Liquid Chromatography (HPLC) system

-

Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

-

Sample Preparation:

-

For solid-state testing, a thin layer of Chloro(dimethyl sulfide)gold(I) is placed in a transparent container.

-

For solution-state testing, a solution of known concentration is prepared in a suitable, transparent solvent (e.g., dichloromethane (B109758) or acetonitrile).

-

A corresponding set of dark control samples is prepared and shielded from light.

-

-

Exposure:

-

The samples are exposed to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

The dark control samples are placed in the same environment but protected from light.

-

-

Analysis:

-

At specified time intervals, samples are withdrawn and analyzed.

-

UV-Vis Spectroscopy: Changes in the absorption spectrum are monitored to detect the formation of degradation products, such as the appearance of a plasmon resonance band for elemental gold nanoparticles.

-

HPLC Analysis: The concentration of the parent compound is quantified, and the formation of any degradation products is monitored.

-

NMR Spectroscopy: Changes in the NMR spectrum (e.g., ¹H, ¹³C) are used to identify structural changes and degradation products.

-

The following diagram illustrates the experimental workflow for photostability testing.

Caption: Workflow for photostability testing of Chloro(dimethyl sulfide)gold(I).

Air Sensitivity Testing

Objective: To determine the stability of Chloro(dimethyl sulfide)gold(I) when exposed to ambient air.

Materials:

-

Chloro(dimethyl sulfide)gold(I)

-

Inert atmosphere glovebox

-

Open containers

-

Sealed containers (for control)

-

Analytical balance

-

Spectroscopic instrumentation (as in 3.1)

Procedure:

-

Sample Preparation:

-

Inside an inert atmosphere glovebox, a known quantity of Chloro(dimethyl sulfide)gold(I) is placed into both an open container and a sealed container (control).

-

-

Exposure:

-

The open container is removed from the glovebox and exposed to the ambient laboratory atmosphere.

-

The sealed container remains in the inert atmosphere.

-

-

Analysis:

-

At regular intervals, the appearance of the sample in the open container is visually inspected for any color change (e.g., discoloration indicating decomposition to elemental gold).

-

Small aliquots of the samples from both the open and sealed containers are analyzed using spectroscopic methods (UV-Vis, HPLC, NMR) to monitor for chemical changes and quantify the extent of degradation.

-

The logical relationship for assessing air sensitivity is depicted below.

Caption: Logical workflow for determining the air sensitivity of the compound.

Data Presentation and Interpretation

The data obtained from the stability studies should be tabulated to facilitate comparison and interpretation.

Quantitative Stability Data

Table 2: Template for Quantitative Stability Data of Chloro(dimethyl sulfide)gold(I)

| Condition | Parameter | Value | Unit | Analytical Method |

| Photostability (Solid) | Half-life (t½) | e.g., 24 | hours | HPLC |

| Degradation after 48h | e.g., 75 | % | HPLC | |

| Photostability (Solution) | Rate Constant (k) | e.g., 0.02 | h⁻¹ | UV-Vis |

| Quantum Yield (Φ) | e.g., 0.1 | - | Actinometry | |

| Air Stability (Solid, Ambient) | % Decomposition (7 days) | e.g., 5 | % | HPLC |

| Color Change | From white to pale yellow | - | Visual |

Note: The values presented in this table are hypothetical and for illustrative purposes only.

Signaling Pathway of Decomposition

The decomposition of Chloro(dimethyl sulfide)gold(I) under light or in the presence of air is believed to proceed via a reductive elimination pathway, ultimately leading to the formation of elemental gold. The exact mechanism and intermediates have not been fully elucidated for this specific compound, but a plausible pathway is illustrated below.

Caption: Proposed decomposition pathway of Chloro(dimethyl sulfide)gold(I).

Conclusion and Recommendations

Chloro(dimethyl sulfide)gold(I) is a valuable reagent whose utility is tempered by its sensitivity to light, air, and heat. For researchers, scientists, and drug development professionals, a thorough understanding of these stability issues is paramount. It is strongly recommended that this compound be stored in a cool, dark, and dry place, preferably under an inert atmosphere. When handling, exposure to light and air should be minimized. The experimental protocols outlined in this guide provide a framework for the systematic and quantitative evaluation of its stability, enabling users to establish appropriate handling and storage procedures tailored to their specific applications. Further research into the precise mechanisms and kinetics of its decomposition would be beneficial for the broader scientific community.

References

An In-depth Technical Guide on Ligand Displacement Reactions of AuCl(SMe₂)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and mechanistic insights into the ligand displacement reactions of chloro(dimethyl sulfide)gold(I), AuCl(SMe₂). This versatile and commercially available gold(I) precursor is a cornerstone in the synthesis of a wide array of gold(I) complexes, particularly those with applications in catalysis and medicinal chemistry.

**1. Core Principles of Ligand Displacement from AuCl(SMe₂) **

AuCl(SMe₂) is a linear, two-coordinate gold(I) complex. The dimethyl sulfide (B99878) (SMe₂) ligand is labile and readily displaced by a variety of other ligands (L), following the general reaction scheme:

AuCl(SMe₂) + L → AuCl(L) + SMe₂

This reactivity is the basis for its widespread use as a starting material for the synthesis of other gold(I) complexes. The volatile nature of the displaced dimethyl sulfide ligand simplifies the purification of the desired product. The stability of the resulting AuCl(L) complex is largely dependent on the nature of the incoming ligand L.

Ligand displacement reactions on Au(I) complexes are generally understood to proceed via an associative mechanism .[1] This mechanism involves the initial formation of a three-coordinate intermediate, followed by the departure of the leaving group. Computational studies on similar Au(I) complexes support this associative pathway.[1]

Ligand Displacement with Phosphines

Phosphine (B1218219) ligands are among the most common nucleophiles used to displace the SMe₂ ligand from AuCl(SMe₂), yielding a wide range of phosphinegold(I) chloride complexes. These complexes are important as catalysts and as precursors for more complex gold compounds.

Data Presentation: Synthesis of Phosphinegold(I) Chloride Complexes

| Incoming Ligand (L) | Product | Reaction Conditions | Yield (%) | Reference |

| Triphenylphosphine (B44618) (PPh₃) | [AuCl(PPh₃)] | Dichloromethane, Room Temperature | Not specified | [2] |

| N′′-[2-(diphenylphosphino)phenyl]-N,N′-diisopropylguanidine | [AuCl(L-κP)] | Not specified | Not specified | [3] |

| Protonated N′′-[2-(diphenylphosphino)phenyl]-N,N′-diisopropylguanidine (L·HCl) | [AuCl(LH-κP)]Cl | Not specified | Not specified | [3] |

Experimental Protocol: General Synthesis of a Phosphinegold(I) Chloride Complex

This protocol is a representative example for the synthesis of a phosphinegold(I) chloride complex from AuCl(SMe₂).

Materials:

-

Chloro(dimethyl sulfide)gold(I) (AuCl(SMe₂))

-

Phosphine ligand (e.g., Triphenylphosphine, PPh₃)

-

Dichloromethane (CH₂Cl₂), reagent grade

Procedure:

-

In a clean, dry flask, dissolve AuCl(SMe₂) (1 equivalent) in a minimal amount of dichloromethane.

-

In a separate flask, prepare a solution of the phosphine ligand (1 equivalent) in dichloromethane.

-

Slowly add the phosphine solution to the stirring solution of AuCl(SMe₂) at room temperature.

-

Continue stirring the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.[2]

-

Upon completion of the reaction, the solvent is typically removed under reduced pressure.

-

The resulting solid product, the phosphinegold(I) chloride complex, can be purified by recrystallization from an appropriate solvent system (e.g., dichloromethane/hexane).

-

The identity and purity of the product should be confirmed by analytical techniques such as NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry.

Ligand Displacement with N-Heterocyclic Carbenes (NHCs)

N-heterocyclic carbenes (NHCs) have emerged as a significant class of ligands in gold chemistry, leading to highly stable and catalytically active gold(I) complexes. The synthesis of [AuCl(NHC)] complexes often proceeds from the corresponding imidazolium (B1220033) salt and a gold(I) precursor like AuCl(SMe₂).

Data Presentation: Synthesis of NHC-Gold(I) Chloride Complexes

| Imidazolium Salt | Gold Precursor | Base | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |

| Pyridyl-functionalized imidazolium salt | AuCl(SMe₂) | K₂CO₃ | Acetone | Not specified | Not specified | 65 | [4] |

| Various imidazolium salts | [Au(SMe₂)Cl] | K₂CO₃ | CH₃CN or Acetone | 3 | Room Temp. | High | [4] |

Experimental Protocol: General Synthesis of an NHC-Gold(I) Chloride Complex

This protocol describes a common method for the synthesis of [AuCl(NHC)] complexes.[4]

Materials:

-

Imidazolium salt (e.g., IPr·HCl)

-

Chloro(dimethyl sulfide)gold(I) (AuCl(SMe₂))

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN) or Acetone

Procedure:

-

To a flask, add the imidazolium salt (1 equivalent), AuCl(SMe₂) (1 equivalent), and potassium carbonate (a weak base, typically 1.2-2 equivalents).

-

Add the solvent (acetonitrile or acetone) and stir the mixture at room temperature.

-

The reaction is typically stirred for 3 hours.[4] Monitoring by TLC or NMR can be used to determine completion.

-

After the reaction is complete, the mixture is filtered to remove the inorganic base and any insoluble byproducts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is then purified, often by washing with appropriate solvents or by recrystallization, to yield the pure [AuCl(NHC)] complex.

-

Characterization is performed using techniques such as ¹H and ¹³C NMR spectroscopy and mass spectrometry.

Ligand Displacement with Thiols and Relevance in Drug Development

The interaction of gold(I) complexes with thiols is of particular interest to drug development professionals. Biological thiols, such as cysteine and glutathione (B108866), are present in significant concentrations in cells and can readily displace other ligands from gold(I) centers.[5] This reactivity is believed to be central to the mechanism of action of many gold-based drugs.

For instance, the enzyme thioredoxin reductase (TrxR), which contains a crucial selenocysteine (B57510) residue in its active site, is a known target for cytotoxic gold(I) complexes.[6] The gold(I) center can coordinate to this residue, inhibiting the enzyme's function and leading to an increase in intracellular reactive oxygen species (ROS), ultimately triggering apoptosis in cancer cells.

Data Presentation: Kinetic Data for Thiol Reactions

Direct kinetic data (rate constants, equilibrium constants) for the reaction of AuCl(SMe₂) with specific biological thiols like glutathione or cysteine is not extensively tabulated in the literature. However, studies on related systems provide valuable insights.

| Reactants | Reaction Type | Rate Constant (k) | Conditions | Reference |

| Glutathione + Superoxide radical | Redox | 1.8 x 10⁵ M⁻¹s⁻¹ | EPR study | [6] |

| S-methyl thioacetate (B1230152) + 2-sulfonatoethanethiolate | Thiol-thioester exchange | 1.7 M⁻¹s⁻¹ | pH 7, 23°C |

These data, while not directly from AuCl(SMe₂) reactions, illustrate the high reactivity of thiols, supporting the hypothesis that they can readily engage in ligand displacement with gold(I) complexes in a biological environment.

Mandatory Visualizations

Diagram 1: Associative Mechanism for Ligand Displacement

Caption: Associative mechanism for ligand displacement at AuCl(SMe₂).

Diagram 2: Experimental Workflow for [AuCl(L)] Synthesis

Caption: General workflow for synthesizing AuCl(L) from AuCl(SMe₂).

Diagram 3: Role in Drug Development - A Conceptual Pathway

Caption: Conceptual pathway for the action of Au(I) complexes in cancer cells.

Conclusion

AuCl(SMe₂) serves as an invaluable precursor for the synthesis of a diverse range of gold(I) complexes through ligand displacement reactions. The lability of the dimethyl sulfide ligand allows for its facile substitution by phosphines, N-heterocyclic carbenes, and other nucleophiles under mild conditions. While detailed quantitative kinetic and thermodynamic data for these reactions are not extensively compiled, the underlying associative mechanism provides a solid framework for understanding this reactivity. For professionals in drug development, the propensity of gold(I) complexes to undergo ligand exchange with biological thiols is a critical aspect, underpinning their potential as therapeutic agents targeting enzymes like thioredoxin reductase. Further systematic studies to quantify the kinetics and thermodynamics of these displacement reactions would be highly beneficial for the rational design of new gold(I)-based catalysts and drugs.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and characterisation of group 11 metal complexes with a guanidine-tagged triphenylphosphine and evaluation of the isolated Au( i ) complexes ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ00451A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Unveiling the Fleeting Bond: A Technical Guide to the Volatility of Dimethyl Sulfide Ligands in Gold Complexes

For Researchers, Scientists, and Drug Development Professionals

The strategic use of volatile ligands is a cornerstone of modern organometallic chemistry and drug development. Among these, dimethyl sulfide (B99878) (DMS) has emerged as a valuable ligand in gold chemistry, prized for its ability to be readily displaced. This technical guide provides an in-depth exploration of the volatility of the dimethyl sulfide ligand when coordinated to gold centers. We will delve into the quantitative data governing this volatility, detail the experimental protocols used to measure these properties, and visualize the key chemical processes involved. This understanding is critical for the rational design of gold-based catalysts, chemical vapor deposition (CVD) precursors, and therapeutic agents.

Quantitative Analysis of Thermal Properties

The volatility of dimethyl sulfide gold complexes is intrinsically linked to their thermal stability. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in quantifying the temperatures at which these complexes undergo mass loss (due to ligand dissociation or decomposition) and experience phase transitions. Below is a summary of available data for relevant gold complexes.

| Compound | Ti (°C) | Tm (°C) | Tf (°C) | Residue (%) | Technique | Notes |

| [Au4(µ-AMDC2F5)4]n (1) | ~44 | 254 | 277 | ~38 | TGA/DTA | Decomposition proceeds in a single endothermic step. The final residue is close to the theoretical gold content.[1] |

| [Au2Cl2(HAMDC2F5)2]n (2) | ~44 | 138 | 178 | ~43 | TGA/DTA | Decomposition occurs in two consecutive endothermic steps.[1] |

Ti = Initial decomposition temperature, Tm = Temperature of maximum decomposition rate, Tf = Final decomposition temperature.

The Ligand Exchange Mechanism: A Pathway to Volatility

The utility of the dimethyl sulfide ligand in gold(I) chemistry often stems from its facile displacement by other ligands. This ligand exchange reaction is fundamental to the synthesis of a wide array of gold(I) complexes.[2] The general reaction follows the scheme:

Me2SAuCl + L → LAuCl + Me2S

Here, the volatile nature of the displaced dimethyl sulfide (boiling point: 37 °C) allows for its easy removal from the reaction mixture, driving the equilibrium towards the product and simplifying purification.[2]

The mechanism of this substitution reaction at a square planar d8 metal center, such as gold(I), typically proceeds through an associative mechanism. This involves the initial formation of a bond between the incoming ligand and the metal center, leading to a higher-coordination intermediate, before the departure of the leaving group.

Experimental Protocols

Accurate determination of the volatility and thermal stability of dimethyl sulfide gold complexes requires rigorous experimental procedures. The following sections detail the methodologies for key analytical techniques.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability, decomposition profile, and phase transitions of the gold complex.

Methodology:

-

Instrument Calibration: Calibrate the TGA/DSC instrument for mass and temperature according to the manufacturer's specifications. A reference material with a known melting point and mass loss profile should be used.

-

Sample Preparation: Accurately weigh 5-10 mg of the gold complex into an appropriate crucible (e.g., alumina (B75360) or platinum). For air-sensitive compounds, the sample should be prepared in an inert atmosphere (e.g., a glovebox).

-

Experimental Parameters:

-

Purge Gas: Use an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.

-

Heating Rate: A linear heating rate of 10 °C/min is commonly employed.

-

Temperature Program:

-

Start with an isothermal segment at a temperature below the expected decomposition (e.g., 30 °C) for 5-10 minutes to allow for thermal equilibration.

-

Ramp the temperature to a final value well above the final decomposition temperature (e.g., 600-800 °C) to ensure complete reaction.

-

Include a final isothermal hold to confirm a stable baseline.

-

-

-

Data Analysis:

-

The TGA curve will show mass loss as a function of temperature. The onset temperature of mass loss indicates the beginning of decomposition.

-

The derivative of the TGA curve (DTG) shows the rate of mass loss and helps to identify distinct decomposition steps.

-

The DSC curve will show endothermic or exothermic peaks corresponding to phase transitions (e.g., melting) or decomposition events.

-

Sublimation Analysis

Objective: To determine the sublimation temperature and assess the volatility of the gold complex under reduced pressure.

Methodology:

-

Apparatus: A standard glass sublimation apparatus with a cold finger is typically used.

-

Sample Preparation: Place a small amount of the crystalline gold complex in the bottom of the sublimation apparatus.

-

Experimental Conditions:

-

Pressure: Evacuate the apparatus to a pressure of 10-2 to 10-3 mbar.

-

Temperature: Gently heat the bottom of the apparatus using a heating mantle or oil bath.

-

Cooling: Circulate a coolant (e.g., cold water or a dry ice/acetone slurry) through the cold finger.

-

-

Observation: The temperature at which the compound begins to deposit on the cold finger is recorded as the sublimation temperature under the given pressure.

-

Product Characterization: The sublimed material can be collected and its identity confirmed by analytical techniques such as NMR, IR, or mass spectrometry to ensure that no decomposition has occurred during sublimation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Evolved Gas Analysis

Objective: To identify the volatile species released during the thermal decomposition of the gold complex.

Methodology:

-

Instrumentation: A TGA instrument coupled to a mass spectrometer (TGA-MS) or a pyrolysis-GC-MS system is used.

-

Sample Preparation: As described for TGA analysis.

-

Experimental Parameters:

-

TGA Program: A similar temperature program to that used for standard TGA is employed.

-

GC Column: A capillary column suitable for separating small, volatile molecules is used (e.g., a DB-5ms or similar).

-

GC Temperature Program: The GC oven temperature is programmed to separate the evolved gases. A typical program might start at a low temperature (e.g., 40 °C) and ramp to a higher temperature (e.g., 250 °C).

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range appropriate for the expected fragments (e.g., m/z 10-200).

-

-

Data Analysis: The chromatogram will show peaks corresponding to the different volatile species evolved at different temperatures. The mass spectrum of each peak can be compared to a library (e.g., NIST) to identify the compound. This allows for the direct detection of evolved dimethyl sulfide and other decomposition products.

Conclusion

The volatility of the dimethyl sulfide ligand is a key feature that underpins its utility in gold chemistry. The ease of its displacement via a ligand exchange mechanism facilitates the synthesis of a diverse range of gold(I) complexes. Quantitative thermal analysis techniques, such as TGA and DSC, provide essential data on the stability and decomposition pathways of these compounds. A thorough understanding of these properties and the experimental methods used to determine them is crucial for the continued development of novel gold-based materials and therapeutics. This guide provides a foundational framework for researchers and professionals working in this exciting and dynamic field.

References

Synthesis of Bromo(dimethyl sulfide)gold(I) (Me₂SAuBr): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of bromo(dimethyl sulfide)gold(I) (Me₂SAuBr), a key precursor in gold-based chemistry. While detailed experimental data for this specific bromo analog is not as widely published as its chloro counterpart, this document outlines the established synthetic route, drawing parallels from the well-documented synthesis of chloro(dimethyl sulfide)gold(I), and presents the necessary protocols for its successful preparation and characterization.

Synthetic Pathway and Reaction Principles

The synthesis of Me₂SAuBr is achieved through the reduction of a gold(III) bromide precursor in the presence of dimethyl sulfide (B99878) (Me₂S). Dimethyl sulfide serves a dual role in this reaction: as a reducing agent to convert Au(III) to Au(I) and as a ligand to stabilize the resulting gold(I) center. The most common gold(III) precursor for this type of reaction is hydrogentetrabromoaurate(III) (HAuBr₄).

The overall reaction can be represented as follows:

HAuBr₄ + 2 Me₂S → Me₂SAuBr + Me₂SO + 3 HBr

In this reaction, one equivalent of dimethyl sulfide reduces the gold(III) to gold(I) and is itself oxidized to dimethyl sulfoxide (B87167) (Me₂SO). A second equivalent of dimethyl sulfide then coordinates to the gold(I) bromide to form the stable, linear Me₂SAuBr complex.

Experimental Protocol

This protocol is adapted from the established synthesis of the analogous chloro complex, chloro(dimethyl sulfide)gold(I).[1] Researchers should exercise caution and perform the reaction in a well-ventilated fume hood due to the volatility and odor of dimethyl sulfide.

Materials:

-

Hydrogen tetrabromoaurate(III) hydrate (B1144303) (HAuBr₄·xH₂O)

-

Dimethyl sulfide (Me₂S)

-

Methanol (B129727) (MeOH), anhydrous

-

Diethyl ether, anhydrous

Procedure:

-

Preparation of the Gold(III) Precursor Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve an appropriate amount of hydrogen tetrabromoaurate(III) hydrate in anhydrous methanol to create a solution. The concentration should be managed to ensure complete dissolution.

-

Reaction Initiation: Cool the gold(III) bromide solution to 0°C using an ice-water bath.

-

Addition of Dimethyl Sulfide: While stirring vigorously, slowly add a stoichiometric excess (at least 2 equivalents) of dimethyl sulfide to the cooled gold solution. The addition should be dropwise to control the reaction rate and prevent excessive heat generation.

-

Reaction Progression: Continue stirring the reaction mixture at 0°C for a period of 1 to 2 hours. The color of the solution is expected to change as the gold(III) is reduced to gold(I).

-

Product Precipitation: After the reaction is complete, add cold anhydrous diethyl ether to the reaction mixture to precipitate the bromo(dimethyl sulfide)gold(I) product.

-

Isolation and Purification: Collect the white precipitate by vacuum filtration. Wash the solid with several portions of cold diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified Me₂SAuBr product under vacuum to obtain a fine, white crystalline solid.

Quantitative Data

| Parameter | Expected Value/Technique |

| Chemical Formula | C₂H₆AuBrS |

| Molecular Weight | 339.00 g/mol |

| Appearance | White crystalline solid |

| Expected Yield | 70-90% |

| Melting Point | Decomposition expected before melting |

| Solubility | Soluble in polar organic solvents (e.g., CH₂Cl₂, acetone) |

| ¹H NMR | A singlet corresponding to the methyl protons of the coordinated dimethyl sulfide ligand. The chemical shift will be downfield compared to free dimethyl sulfide. |

| Infrared (IR) Spectroscopy | Characteristic C-H stretching and bending vibrations for the methyl groups. Au-S and Au-Br stretching vibrations at lower frequencies. |

| Elemental Analysis | %C, %H, and %S values consistent with the molecular formula. |

Mandatory Visualizations

To further elucidate the synthetic process, the following diagrams are provided.

Synthetic Workflow

Caption: Experimental Workflow for Me₂SAuBr Synthesis

Chemical Reaction Pathway

Caption: Chemical Reaction for Me₂SAuBr Synthesis

Safety and Handling

Gold compounds, including Me₂SAuBr, should be handled with care. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Dimethyl sulfide is a volatile and flammable liquid with a strong, unpleasant odor and should be handled in a well-ventilated fume hood.

Conclusion

The synthesis of bromo(dimethyl sulfide)gold(I) is a straightforward procedure that provides a valuable precursor for further research and development in gold chemistry. By following the detailed protocol and adhering to safety precautions, researchers can reliably produce this important compound for a variety of applications, including the synthesis of more complex gold-based molecules for catalysis and medicinal chemistry. Further characterization of the bromo analog using modern analytical techniques is encouraged to contribute to the public body of knowledge.

References

The Gateway to Gold Chemistry: A Technical Guide to Dimethylsulfide Gold(I) Chloride

An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of Dimethylsulfide Gold(I) Chloride as a pivotal entry point into the world of gold chemistry.

Dimethylsulfide gold(I) chloride, with the chemical formula (CH₃)₂SAuCl, serves as a cornerstone reagent in the field of gold chemistry. Its advantageous properties, including air stability and the labile nature of the dimethyl sulfide (B99878) ligand, make it an ideal and versatile precursor for the synthesis of a diverse array of gold(I) complexes and gold nanoparticles. This guide provides a comprehensive overview of its fundamental chemistry, detailed experimental protocols for its use in synthesizing key compound classes, and an exploration of the applications of its derivatives in catalysis and medicine, with a particular focus on their potential in drug development.

Properties and Synthesis of (CH₃)₂SAuCl

Chloro(dimethyl sulfide)gold(I) is a white to light yellow crystalline solid that is commercially available.[1][2] It is relatively stable under ambient conditions, though it can decompose to elemental gold when exposed to light, heat, or air.[3] The molecule adopts a linear geometry around the gold(I) center, a typical coordination for gold(I) complexes.[4]

Table 1: Physicochemical Properties of Dimethylsulfide Gold(I) Chloride

| Property | Value | Reference(s) |

| Chemical Formula | C₂H₆AuClS | [5] |

| Molecular Weight | 294.55 g/mol | [1][5] |

| Appearance | White to light yellow powder/crystal | [1][2][5] |

| Melting Point | 160 °C (decomposes) | [2][6] |

| Solubility | Soluble in common organic solvents like dichloromethane (B109758) | [4] |

| Storage Temperature | 0-10 °C | [5][6] |

While commercially available, (CH₃)₂SAuCl can be synthesized in the laboratory. A common method involves the reduction of chloroauric acid (HAuCl₄) in the presence of dimethyl sulfide.[3][4] An alternative preparation starts from elemental gold in a mixture of dimethyl sulfoxide (B87167) (DMSO) and concentrated hydrochloric acid, where DMSO acts as both the oxidant and the precursor to the dimethyl sulfide ligand.[3]

Gateway to Gold(I) Complexes: Ligand Exchange Reactions

The utility of (CH₃)₂SAuCl as a precursor lies in the ease with which the dimethyl sulfide ligand can be displaced by stronger coordinating ligands, such as phosphines and N-heterocyclic carbenes (NHCs).[3][7] This straightforward ligand exchange reaction provides a clean and efficient route to a vast library of gold(I) complexes.

Synthesis of Gold(I) Phosphine (B1218219) Complexes

Gold(I) phosphine complexes are a well-established class of compounds with applications in catalysis and medicine. The synthesis of (Triphenylphosphine)gold(I) chloride, a common and versatile gold(I) phosphine complex, is a representative example.

Experimental Protocol: Synthesis of (Triphenylphosphine)gold(I) Chloride ((PPh₃)AuCl)

-

Dissolve Dimethylsulfide gold(I) chloride (1.0 equiv) in dichloromethane.

-

Add a solution of triphenylphosphine (B44618) (1.0 equiv) in dichloromethane dropwise to the gold solution at room temperature with stirring.

-